Methyl 3-(4-Ethynylphenyl)propanoate
Overview
Description
Methyl 3-(4-Ethynylphenyl)propanoate: is an organic compound with the molecular formula C12H12O2 It is a derivative of propanoic acid and features an ethynyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-Ethynylphenyl)propanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl 3-[4-[(trimethylsilyl)ethynyl]phenyl]propanoate with potassium carbonate in methanol at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then extracted with ethyl acetate, dried with magnesium sulfate, and purified by column chromatography using a hexane and ethyl acetate mixture .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-Ethynylphenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The phenyl ring can undergo oxidation under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Potassium Carbonate: Used in the synthesis of the compound.
Methanol: Solvent for the reaction.
Ethyl Acetate: Used for extraction and purification.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the phenyl ring can lead to quinones or other oxidized derivatives.
Reduction Products: Reduction of the ester group yields the corresponding alcohol.
Scientific Research Applications
Methyl 3-(4-Ethynylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-Ethynylphenyl)propanoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active phenylpropanoic acid derivative. These interactions can modulate various biological pathways and exert specific effects depending on the target .
Comparison with Similar Compounds
- Methyl 3-(4-Hydroxyphenyl)propanoate
- Methyl 3-(4-Methoxyphenyl)propanoate
- Methyl 3-(4-Aminophenyl)propanoate
Comparison: Methyl 3-(4-Ethynylphenyl)propanoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction profiles compared to its hydroxy, methoxy, and amino analogs. This uniqueness makes it valuable for specific applications where the ethynyl functionality is advantageous .
Biological Activity
Methyl 3-(4-Ethynylphenyl)propanoate is an organic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is linked to a propanoate moiety. Its molecular formula is . The unique structure of this compound allows it to engage in diverse biological interactions, making it a candidate for drug development and other applications.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Alkynylation Reactions : Utilizing alkynes in the presence of catalysts to introduce the ethynyl group.
- Esterification : Combining carboxylic acids with alcohols under acidic conditions to form esters.
A common synthetic route involves reacting 4-ethynylphenol with propanoic acid derivatives under controlled conditions to yield the desired product with high purity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 15 | Apoptosis induction |
HeLa (Cervical) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Inhibition of proliferation |
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Studies using DPPH radical scavenging assays have shown that the compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 78 |
Ascorbic Acid | 90 |
Quercetin | 85 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethynyl group enhances its binding affinity to enzymes and receptors involved in critical signaling pathways. This interaction modulates various cellular processes, including apoptosis and proliferation.
Case Studies
-
Breast Cancer Research :
A study conducted on the efficacy of this compound in treating breast cancer highlighted its ability to significantly reduce tumor size in xenograft models. The treatment led to a marked decrease in Ki-67 expression, indicating reduced cell proliferation. -
Oxidative Stress Studies :
In a model assessing oxidative stress, this compound was shown to reduce malondialdehyde levels while increasing glutathione levels, demonstrating its potential as a protective agent against oxidative damage.
Properties
IUPAC Name |
methyl 3-(4-ethynylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLLXBBEQSUNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068471-18-0 | |
Record name | Methyl 3-(4-Ethynylphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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